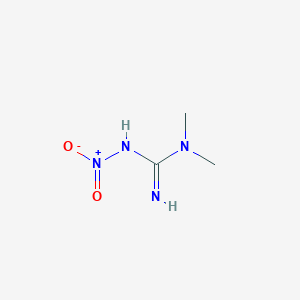

N,N-dimethyl-N'-nitroguanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5465-97-4 |

|---|---|

Molecular Formula |

C3H8N4O2 |

Molecular Weight |

132.12 g/mol |

IUPAC Name |

1,1-dimethyl-3-nitroguanidine |

InChI |

InChI=1S/C3H8N4O2/c1-6(2)3(4)5-7(8)9/h1-2H3,(H2,4,5) |

InChI Key |

RIINJCKGXDWNAH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=N)N[N+](=O)[O-] |

Origin of Product |

United States |

Contextualizing N,n Dimethyl N Nitroguanidine Within Guanidine and Nitroguanidine Chemical Systems

N,N-dimethyl-N'-nitroguanidine belongs to the guanidine (B92328) family of compounds, which are characterized by a central carbon atom bonded to three nitrogen atoms. vulcanchem.com The fundamental structure of guanidine is a triamine configuration. vulcanchem.com The introduction of a nitro group (-NO2) to the guanidine backbone gives rise to nitroguanidine (B56551). vulcanchem.com

This compound is a derivative of nitroguanidine where two methyl groups are attached to one of the nitrogen atoms. smolecule.comcymitquimica.com This specific substitution pattern, with both methyl groups on the same nitrogen, is what the "N,N-dimethyl" in its name signifies. smolecule.com This structural modification distinguishes it from other related compounds like N-methyl-N'-nitroguanidine, which has only one methyl group. chemeo.com The presence of the dimethylamino and nitro groups on the guanidine core significantly influences the compound's chemical properties, including its stability and reactivity, compared to the parent guanidine and nitroguanidine molecules. vulcanchem.comsmolecule.com

The table below outlines the key structural differences between these related compounds.

| Compound Name | Core Structure | Substituents |

| Guanidine | Guanidine | None |

| Nitroguanidine | Guanidine | One nitro group |

| N-methyl-N'-nitroguanidine | Guanidine | One methyl group, one nitro group |

| This compound | Guanidine | Two methyl groups, one nitro group |

Significance of N,n Dimethyl N Nitroguanidine As a Versatile Synthetic Intermediate

Established Synthetic Routes to this compound

Traditional methods for synthesizing this compound have primarily relied on two well-established routes: direct nitration of guanidine derivatives and a two-step process involving N-methyl-N'-nitroguanidine as an intermediate.

Direct Nitration of Guanidine Derivatives

Direct nitration involves the treatment of N,N-dimethylguanidine with a strong nitrating agent. This electrophilic substitution reaction typically employs a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions to introduce a nitro group onto the guanidine backbone. smolecule.comorgsyn.org While this method offers a straightforward approach, it often requires stringent control to prevent over-nitration and the formation of undesired byproducts. The reaction is typically carried out at low temperatures, for instance between 5° and 10°C, to manage the exothermic nature of the nitration process. orgsyn.org

Advanced and Sustainable Approaches in this compound Synthesis

In recent years, the focus has shifted towards developing more efficient, safer, and sustainable methods for the synthesis of this compound and its analogues. These advancements include the adoption of continuous flow technologies, the use of data-driven optimization, and the development of novel guanidinylating reagents.

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a powerful technique for the production of nitroguanidine derivatives, offering significant advantages over traditional batch reactors. smolecule.comchemrxiv.org Microreactor systems provide superior control over reaction parameters such as temperature, residence time, and stoichiometry, leading to enhanced reaction efficiency and improved safety profiles. chemrxiv.orggoogle.com The excellent heat transfer capabilities of microreactors are particularly beneficial for managing the highly exothermic nature of nitration reactions. chemrxiv.org This technology has been successfully applied to the synthesis of nitroguanidine itself, achieving high yields in short reaction times. google.com The principles of continuous flow are being actively explored for the synthesis of substituted nitroguanidines, promising safer and more scalable production. uni-muenchen.dersc.org

Optimization of Reaction Parameters in Continuous Flow Systems using Data-Driven Methods

To further enhance the efficiency of continuous flow synthesis, data-driven optimization methods, particularly machine learning algorithms like Bayesian optimization, are being employed. chemrxiv.orgchemrxiv.org These techniques can rapidly identify optimal reaction conditions with a minimal number of experiments, significantly reducing development time and material costs. chemrxiv.orgrsc.org For instance, in the synthesis of a related compound, N,O-dimethyl-N'-nitroisourea, Bayesian optimization successfully determined the ideal parameters for yield in just 20 experiments. chemrxiv.orgchemrxiv.org This approach has proven to be more efficient than traditional kinetic modeling for optimization tasks. chemrxiv.org The integration of machine learning with automated continuous flow platforms represents a significant step towards the autonomous discovery and optimization of chemical reactions. nih.govosti.gov

Guanidinylation Strategies for Nitroguanidine Derivatives using Advanced Reagents (e.g., 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine)

The development of advanced guanidinylating reagents has provided new avenues for the synthesis of nitroguanidine derivatives. One such reagent, 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC), has proven to be highly effective for the preparation of a wide range of substituted nitroguanidines. organic-chemistry.orgresearchgate.net DMNPC can be synthesized in high yield and reacts with various amines to produce the corresponding nitroguanidine derivatives in yields ranging from 70-100%. organic-chemistry.org This method is notable for its practicality, as it does not require an inert atmosphere. organic-chemistry.org The resulting nitroguanidine can then be further modified, for example, through hydrogenolysis to yield the corresponding guanidine. organic-chemistry.org The use of DMNPC and similar advanced reagents simplifies the synthesis of complex guanidine-containing molecules. organic-chemistry.orgdeepdyve.comresearchgate.net

Synthesis via 2-Nitroimino-hexahydro-1,3,5-triazine Intermediates

A significant pathway for the synthesis of disubstituted nitroguanidine derivatives involves the use of 1,3,5-trisubstituted-2-nitroimino-hexahydro-1,3,5-triazine as a key intermediate. google.com This method provides an alternative to processes that rely on the direct alkylation of monosubstituted nitroguanidines or hydrolysis-based reactions. google.comgoogleapis.com The core of this synthetic approach is the reaction of the 2-nitroimino-hexahydro-1,3,5-triazine compound with ammonia (B1221849), a primary amine, or a secondary amine, or their respective salts. googleapis.com

The reaction can be carried out in the presence of a solvent, with alcohols such as methanol (B129727), ethanol, and isobutanol being commonly used. google.com The reaction temperature and duration can be varied to optimize the yield of the desired nitroguanidine product. For instance, reactions have been successfully conducted at temperatures ranging from 60°C to 100°C, with reaction times spanning several hours. google.com

This process has been shown to be effective for producing a variety of nitroguanidine analogues. For example, 1-(2-chloro-5-pyridyl)methyl-3,5-dimethyl-2-nitroiminohexahydrotriazine can be reacted with morpholine (B109124) in dichloromethane (B109758) under pressure to yield 1-(2-chloro-5-pyridyl)methyl-3-methyl-2-nitroguanidine with a high yield of 98.5%. google.com Similarly, reacting a triazine intermediate with n-butylamine in refluxing methanol resulted in a 97.1% yield of the corresponding nitroguanidine derivative. google.com

The table below summarizes several examples of this synthetic method, showcasing the versatility of the amine reactant and the typical reaction conditions and outcomes.

Table 1: Synthesis of Nitroguanidine Analogues from 2-Nitroimino-hexahydro-1,3,5-triazine Intermediates Data sourced from patent literature. google.com

| Starting Triazine Intermediate | Amine/Reagent | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1-(2-chloro-5-pyridyl)methyl-3,5-dimethyl-2-nitroiminohexahydrotriazine | n-Butylamine | Methanol | Reflux, 6 hours | 1-(2-chloro-5-pyridyl)methyl-3-methyl-2-nitroguanidine | 97.1 |

| 1-(2-chloro-5-thiazolyl)methyl-3-methyl-5-benzyl-2-nitroiminohexahydrotriazine | Pyrrolidine | Ethanol | 60°C, 8 hours | 1-(2-chloro-5-thiazolyl)methyl-3-methyl-2-nitroguanidine | 97.9 |

| 1-(3-tetrahydrofuryl)methyl-3-methyl-5-isopropyl-2-nitroiminohexahydrotriazine | Morpholine | Isobutanol | 100°C, 4 hours | 1-(3-tetrahydrofuryl)methyl-3-methyl-2-nitroguanidine | 94.0 |

| 1-(2-chloro-5-pyridyl)methyl-3,5-dimethyl-2-nitroiminohexahydrotriazine | Morpholine | Dichloromethane | 90°C, 4 hours, 1.4 MPa | 1-(2-chloro-5-pyridyl)methyl-3-methyl-2-nitroguanidine | 98.5 |

Amination, Methylation, and Nitration Reaction Pathways for Related Isourea Structures

The synthesis commences with the amination of methyl isocyanate (MIC) using ammonia to produce methylurea. google.com The molar ratio of methyl isocyanate to ammonia is typically controlled at approximately 1:1 to 1:1.06, with the reaction proceeding at temperatures between 25°C and 60°C. google.com

The second step is the methylation of the resulting methylurea. google.com Dimethyl sulfate (B86663) is commonly employed as the methylating agent. This reaction is generally carried out at a temperature ranging from 20°C to 65°C to yield a methyl sulfate reaction solution. google.com

The N,O-dimethyl-N'-nitroisourea intermediate is then used to synthesize the final nitroguanidine compounds through a subsequent amination reaction. epo.org By reacting the isourea with a selected primary or secondary amine, the desired substituted nitroguanidine is formed. For example, reacting N,O-dimethyl-N'-nitroisourea with [(3-tetrahydrofuryl)methyl]amine in a methanol or aqueous solution yields 1-methyl-2-nitro-3-[(3-tetrahydrofuryl)methyl]guanidine. epo.org The reaction conditions, such as temperature and the presence of a base like sodium hydroxide (B78521), can be adjusted to optimize the yield. epo.org

The table below outlines the key steps and conditions for the synthesis of the N,O-dimethyl-N'-nitroisourea intermediate.

Table 2: Synthesis of N,O-dimethyl-N'-nitroisourea via Amination, Methylation, and Nitration Data compiled from patent literature. google.com

| Reaction Step | Reactants | Reagents/Conditions | Intermediate/Product | Overall Yield (%) (from MIC) |

|---|---|---|---|---|

| Amination | Methyl Isocyanate, Ammonia | Molar Ratio ~1:1.06, 25-60°C | Methylurea | - |

| Methylation | Methylurea | Dimethyl Sulfate, 20-65°C | Methyl Sulfate Derivative | - |

| Nitration | Methyl Sulfate Derivative | Fuming Nitric Acid, Sulfuric Acid, 0-25°C | N,O-dimethyl-N'-nitroisourea | 64.6 |

The subsequent conversion of this isourea intermediate to a nitroguanidine analogue is demonstrated in the following table.

Table 3: Synthesis of a Nitroguanidine Analogue from N,O-dimethyl-N'-nitroisourea Data sourced from patent literature. epo.org

| Isourea Intermediate | Amine | Solvent/Reagents | Conditions | Product | Isolated Yield (%) |

|---|

Comprehensive Analysis of N,n Dimethyl N Nitroguanidine Reactivity and Transformation Mechanisms

Fundamental Chemical Transformations of N,N-dimethyl-N'-nitroguanidine

The chemical behavior of this compound is dictated by the interplay of its functional groups: the electron-withdrawing nitro group, the basic guanidine (B92328) core, and the dimethylamino moiety. These features confer a unique reactivity profile, making it susceptible to a range of chemical transformations.

Nitration Reactions via Electrophilic Substitution

The introduction of an additional nitro group into the this compound molecule can be achieved through electrophilic nitration. This reaction typically requires potent nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid. The strong acidic medium facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The mechanism of electrophilic nitration in this context is complex due to the presence of multiple nitrogen atoms with varying degrees of nucleophilicity. The reaction likely proceeds through the protonation of the nitroguanidine (B56551), followed by the attack of the nitronium ion. The precise position of the second nitration is influenced by the electronic and steric environment of the molecule. While detailed mechanistic studies specifically on this compound are not extensively documented in publicly available literature, the general principles of electrophilic nitration of similar organic nitrogen compounds suggest that the reaction would lead to the formation of a dinitroguanidine derivative. The reaction conditions, such as temperature and the ratio of acids, are critical in controlling the extent of nitration and minimizing side reactions.

Methylation Reactions and Strategies for Property Modulation

Methylation of this compound offers a strategic approach to modify its physicochemical properties, such as solubility, stability, and biological activity. The introduction of additional methyl groups can be accomplished using various methylating agents.

Common methylation strategies that could be applied to this compound include the use of methyl halides (e.g., methyl iodide) or dimethyl sulfate (B86663) in the presence of a base. The base is necessary to deprotonate one of the nitrogen atoms, thereby increasing its nucleophilicity and facilitating the attack on the methylating agent. The specific nitrogen atom that undergoes methylation will depend on factors such as its basicity and steric accessibility. The dual methyl substitution already present in this compound influences its reactivity compared to other similar compounds, and further methylation would continue to alter these characteristics. nih.gov

The properties of nitroguanidine derivatives are known to be influenced by the nature of their alkyl substituents. For instance, the length and branching of the alkyl chain can affect the melting point and thermal stability of the compound. Therefore, targeted methylation of this compound can be a valuable tool for fine-tuning its properties for specific applications.

Hydrolysis Pathways and Identification of Derived Molecular Species

Under certain conditions, this compound can undergo hydrolysis, leading to its decomposition into smaller molecules. The susceptibility to hydrolysis is dependent on factors such as pH and temperature.

In acidic conditions, the hydrolysis of related nitroguanidines is known to be slow. For instance, the parent compound, nitroguanidine, is stable in dilute acid. dtic.mil However, in strongly acidic media, decomposition can occur. For N-methyl-N'-nitro-N-nitrosoguanidine, a related compound, acidic conditions can lead to the release of nitrous acid to form N-methyl-N'-nitroguanidine. nih.gov

Under basic conditions, the hydrolysis of nitroguanidines is generally more facile. A kinetic study on the base-catalyzed hydrolysis of N-nitrosoguanidines revealed a complex dependency on pH, with decomposition proceeding through monoanionic and dianionic intermediates. researchgate.netnih.gov The hydrolysis of this compound under basic conditions would likely proceed through nucleophilic attack of a hydroxide (B78521) ion on the central carbon atom of the guanidine group. This would lead to the cleavage of the C-N bonds and the formation of various degradation products. Based on the hydrolysis of similar compounds, potential derived molecular species could include dimethylamine, urea (B33335) derivatives, and ultimately, ammonia (B1221849) and carbon dioxide. The exact nature of the products would depend on the specific reaction conditions.

The table below summarizes the expected stability of this compound under different pH conditions, based on the behavior of related compounds.

| Condition | Expected Stability | Potential Hydrolysis Products |

| Neutral (Water) | Relatively stable | Slow decomposition |

| Dilute Acid | Generally stable | Minimal hydrolysis |

| Concentrated Acid | Prone to decomposition | Smaller nitrogenous compounds, CO₂ |

| Dilute Base | Susceptible to hydrolysis | Dimethylamine, urea derivatives, ammonia |

| Concentrated Base | Rapid decomposition | Dimethylamine, urea derivatives, ammonia |

Reactivity Profiling with Nucleophilic and Electrophilic Reagents

The reactivity of this compound is characterized by its interactions with both nucleophilic and electrophilic species. The guanidine core contains both nucleophilic nitrogen atoms and an electrophilic central carbon atom.

Reactivity with Nucleophiles: The central carbon atom of the guanidine moiety is electrophilic and can be attacked by nucleophiles. Studies on the related compound N-methyl-N'-nitro-N-nitrosoguanidine have shown that it reacts with various nucleophiles, particularly amines and thiols. nih.gov For instance, the reaction with primary alkyl or aryl amines can lead to the formation of N-substituted nitroguanidines through an addition-elimination mechanism. at.ua It is expected that this compound would exhibit similar reactivity towards strong nucleophiles.

Reactivity with Electrophiles: The nitrogen atoms in the this compound molecule, particularly the dimethylamino nitrogen and the unsubstituted nitrogen of the guanidine core, possess lone pairs of electrons and are therefore nucleophilic. These sites are susceptible to attack by electrophiles. As discussed in the nitration section (3.1.1), strong electrophiles like the nitronium ion can react with the molecule. Other electrophiles, such as alkylating and acylating agents, could also potentially react at these nucleophilic nitrogen centers.

Environmental Transformation and Degradation Pathways of this compound

The release of this compound into the environment, either through its manufacturing process or its use in agriculture, necessitates an understanding of its environmental fate and degradation pathways.

Biodegradation Mechanisms in Environmental Matrices (e.g., Soils)

The biodegradation of nitroguanidine compounds in soil is a critical process that determines their environmental persistence. Studies on the parent compound, nitroguanidine, provide valuable insights into the likely biodegradation mechanisms for its N,N-dimethyl derivative.

Research has shown that nitroguanidine can be biodegraded in soil, particularly under anaerobic conditions, provided that a sufficient supplemental carbon source is available. dtic.mildtic.mil The primary product of this biodegradation is ammonia. dtic.mildtic.mil This suggests that microorganisms in the soil are capable of cleaving the nitrogen-containing functional groups from the guanidine backbone. Trace amounts of nitrosoguanidine (B1196799) have also been detected as an intermediate during the biodegradation of nitroguanidine. dtic.mil

Several bacterial strains have been identified that are capable of degrading nitroguanidine. These microorganisms utilize nitroguanidine as a nitrogen source rather than a carbon or energy source. nih.gov For example, strains of Pseudomonas and Arthrobacter have been isolated from soil and bioreactors and have demonstrated the ability to degrade nitroguanidine. nih.gov The degradation process is often cometabolic, meaning that the microorganisms require another substrate (the supplemental carbon source) to support their growth while they fortuitously degrade the nitroguanidine.

While specific studies on the biodegradation of this compound are limited, it is plausible that it would follow a similar degradation pathway to nitroguanidine. The presence of the methyl groups may influence the rate and extent of biodegradation. The initial steps of degradation could involve the reduction of the nitro group to a nitroso group, followed by further transformations leading to the cleavage of the molecule and the eventual release of ammonia. The dimethylamino group might be released as dimethylamine, which itself can be further biodegraded by soil microorganisms.

The table below outlines the key aspects of the biodegradation of nitroguanidine, which can be extrapolated to understand the potential fate of this compound in soil.

| Factor | Role in Biodegradation |

| Microorganisms | Bacteria such as Pseudomonas and Arthrobacter can utilize nitroguanidine as a nitrogen source. nih.gov |

| Oxygen Conditions | Biodegradation is often more significant under anaerobic conditions. dtic.mil |

| Supplemental Carbon | A readily available carbon source is typically required for the cometabolic degradation of nitroguanidine. dtic.mildtic.mil |

| Degradation Products | The primary end product is ammonia. dtic.mildtic.mil Intermediate products can include nitrosoguanidine. dtic.mil |

Identification of Primary Biodegradation Products (e.g., Ammonia, Guanidine, Cyanamide, Urea, Formamide, Aminoguanidine)

The biodegradation of this compound is understood by examining the transformation of its parent compound, nitroguanidine (NQ). Studies on nitroguanidine reveal that its breakdown in soil and by microorganisms yields several primary products. The biodegradation of nitroguanidine is significantly enhanced when a supplemental carbon source is available, indicating a cometabolic process. dtic.milresearchgate.net Without sufficient carbon, nitroguanidine is less likely to degrade and may leach into groundwater. dtic.mil

Under anaerobic conditions, microbial cultures have been shown to degrade nitroguanidine, with nitrosoguanidine accumulating as an intermediate product. bohrium.com Further degradation leads to the formation of several nitrogenous compounds. The primary product identified in soil column studies is ammonia. dtic.mildtic.mil Other significant biodegradation products that have been identified in various studies include guanidine, cyanamide, and cyanoguanidine. bohrium.comnih.gov

Reductive transformation of nitroguanidine by iron-based minerals, a process relevant to natural attenuation and engineered remediation, also provides insight into potential breakdown products. This process begins with the reduction of the nitro group to form nitrosoguanidine (NsoQ). nih.gov Subsequent reactions can lead to the formation of aminoguanidine (B1677879) (AQ) and guanidine. nih.gov Aminoguanidine can be further transformed into cyanamide, which may then dimerize to form cyanoguanidine. nih.gov Certain bacterial strains utilize nitroguanidine as a nitrogen source, and have been shown to degrade related compounds like guanidine and guanylurea. nih.gov

The following table summarizes the primary biodegradation products identified during the transformation of the related compound, nitroguanidine.

| Biodegradation Product | Reference |

| Ammonia | dtic.mil, dtic.mil |

| Nitrosoguanidine | dtic.mil, nih.gov, bohrium.com |

| Aminoguanidine | nih.gov |

| Guanidine | nih.gov, bohrium.com, nih.gov |

| Cyanamide | nih.gov, bohrium.com |

| Cyanoguanidine | nih.gov, bohrium.com |

| Urea | nih.gov |

Phototransformation and UV Sensitivity of Nitroguanidine Structures

Nitroguanidine structures are susceptible to degradation upon exposure to ultraviolet (UV) light, a process known as phototransformation. dtic.mil The rate and extent of this degradation are dependent on the wavelength of the UV radiation. nih.gov

In one study, aqueous solutions of nitroguanidine (NQ) were irradiated at 254 nm, 300 nm, and 350 nm. nih.gov The degradation was most rapid at 254 nm, with complete breakdown occurring within 30 minutes. nih.gov At 300 nm, degradation was complete within 4 hours, while at 350 nm, only 10% of the compound had degraded after 32 hours. nih.gov This indicates a strong sensitivity to shorter UV wavelengths. The estimated environmental half-life of NQ in pure water due to phototransformation is approximately 4 days. nih.gov

The photolytic degradation of nitroguanidine results in a variety of transformation products. The major products identified include guanidine, nitrate (B79036), and nitrite (B80452). nih.gov Smaller quantities of other compounds are also formed, such as cyanamide, cyanoguanidine, urea, and ammonium. nih.gov The identification of these products has led to proposed photodegradation pathways for nitroguanidine. nih.gov

The table below details the degradation rates of nitroguanidine at different UV wavelengths. nih.gov

| UV Wavelength | Time for Complete Degradation (or % Degraded) |

| 254 nm | 30 minutes |

| 300 nm | 4 hours |

| 350 nm | 10% degraded after 32 hours |

Role of Oxidative Species (e.g., Hydroxyl Radical) in Degradation Processes

Oxidative species, particularly the hydroxyl radical (•OH), play a significant role in the degradation of many organic pollutants. nih.gov The hydroxyl radical is a powerful oxidizing agent that can initiate the decomposition of complex molecules. nih.govresearchgate.net

While direct studies on this compound are limited, research on the related compound N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) provides valuable insights. The reaction of MNNG with hydrogen peroxide (H2O2) has been shown to produce hydroxyl radicals, particularly at a pH of 6.5 and above. nih.gov The proposed mechanism involves a nucleophilic attack by H2O2 on the nitroso nitrogen of MNNG. This reaction forms N-methyl-N'-nitroguanidine and peroxynitrous acid, which then homolytically degrades to yield a hydroxyl radical and nitrogen dioxide. nih.gov

Computational studies on other energetic materials, such as NTO (5-nitro-1,2,4-triazol-3-one), also support the critical role of hydroxyl radicals in their degradation. nih.gov The process is often initiated by the addition of the hydroxyl radical to the molecule, leading to a cascade of reactions including bond cleavage and the formation of smaller, low-weight inorganic compounds. nih.gov Similarly, the photo-oxidation of N,N-dimethylformamide, a structurally related compound, is initiated by its reaction with OH radicals. rsc.org This suggests that hydroxyl radicals are likely key initiators in the oxidative degradation of this compound in relevant environmental and biological systems.

Influence of Environmental Factors on Compound Stability and Reactivity

The stability and reactivity of nitroguanidine and its derivatives are significantly influenced by various environmental factors, including pH, light, and the composition of the surrounding matrix, such as soil.

pH: The stability of these compounds is highly pH-dependent. Nitroguanidine is reported to be stable in neutral water and dilute acid. dtic.mil However, it decomposes in concentrated acid and is subject to hydrolysis by bases at a pH of 10 or above. dtic.mil The related compound N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) slowly releases nitrous acid at an acidic pH to yield N-methyl-N'-nitroguanidine. nih.gov The half-life of MNNG is also pH-dependent, being approximately 170 hours at pH 7.0 and 37°C, and around 200 hours at pH 8 at room temperature. nih.gov

Light: As discussed in section 3.2.2, nitroguanidine structures are sensitive to UV light, which causes them to degrade. dtic.milnih.gov MNNG is also noted to be sensitive to light, changing color upon exposure. nih.gov Therefore, the presence and intensity of sunlight are critical factors in the environmental fate of these compounds.

Soil and Sediment: In soil environments, both biotic and abiotic factors affect stability. The biodegradation of nitroguanidine in soil is dependent on the presence of supplemental carbon sources. dtic.mil The half-life of nitroguanidine in moist, unsaturated soils can range from 7.5 to 56 days, depending on the specific soil type. researchgate.net Factors such as organic matter content, particle size, and pH are known to be the main controlling factors for the distribution and fate of nitrogen compounds in soil and sediment. mdpi.com

Mechanistic Insights into Reactions Involving this compound and Related Compounds

Carbonium Ion Intermediate Formations in Amine-Nitroso Reactions

Reactions involving amines and nitrosating agents, which can lead to the formation of N-nitroso compounds, proceed through highly reactive intermediates. The key electrophile in these nitrosation reactions is often the nitrosonium cation (NO+), which is typically generated from nitrous acid under acidic conditions. libretexts.orgyoutube.com

When a secondary amine reacts with the nitrosonium cation, an N-nitrosamine is formed after nucleophilic attack by the amine nitrogen followed by deprotonation. libretexts.orgyoutube.com In related reactions, other reactive intermediates can be formed. For instance, the metabolic activation of N-nitrosamines like N-nitrosodimethylamine (NDMA) involves hydroxylation followed by rearrangement to form an unstable alkyldiazonium ion (e.g., methyldiazonium ion). mdpi.com This alkyldiazonium ion is a potent alkylating agent and is considered a key intermediate. mdpi.comdtic.mil

The alkyldiazonium ion can then decompose to form a carbocation (also known as a carbonium ion) and nitrogen gas. dtic.mil Both the alkyldiazonium ion and the resulting carbocation are powerful electrophiles capable of reacting with nucleophilic sites on other molecules. dtic.mil In some contexts, such as the reaction of secondary amines with carbonyl compounds, an iminium ion, which is a type of carbocation, can act as a dominant intermediate that reacts with nitrite to form N-nitrosamines. nih.gov These mechanistic pathways highlight the formation of carbonium ion-like intermediates as a central feature of the chemistry of N-nitroso compounds and related amine-nitroso reactions.

Alkylation Mechanisms of Biological Macromolecules by N-nitroso Compounds (e.g., O6-alkylation of Guanines by N-methyl-N'-nitro-N-nitrosoguanidine)

N-nitroso compounds are known for their mutagenic and carcinogenic properties, which arise from their ability to alkylate biological macromolecules, particularly DNA. medchemexpress.comwikipedia.org A well-studied example is N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), which acts as a potent alkylating agent. nih.gov

The mechanism of action involves the transfer of its methyl group to nucleophilic sites on DNA bases. wikipedia.org The ultimate reactive species is believed to be a methyldiazonium ion or its decomposition product, a methyl carbocation. dtic.milliberty.edu These reactive intermediates covalently bond with DNA bases, forming alkylation products. medchemexpress.com

One of the most significant and mutagenic lesions is the alkylation of the O6 position of guanine (B1146940), forming O6-alkylguanine (e.g., O6-methylguanine). dtic.milwikipedia.orgnih.gov This specific adduct is highly premutagenic because it disrupts the normal Watson-Crick base pairing. O6-methylguanine preferentially pairs with thymine (B56734) instead of cytosine during DNA replication, leading to a G:C to A:T transition mutation. dtic.mil MNNG also alkylates other sites, such as the O4 of thymine. wikipedia.org

The probability of O6-alkylation of a specific guanine residue is not random and is influenced by the flanking nucleotide sequence in the DNA. nih.gov For example, a guanine residue is more susceptible to alkylation if it is preceded by another guanine on its 5' side. nih.gov The formation of these DNA adducts, if not repaired by cellular mechanisms like O6-methylguanine-DNA methyltransferase (MGMT), can lead to mutations that may initiate carcinogenesis. mdpi.combmj.com

Advanced Spectroscopic and Structural Characterization of N,n Dimethyl N Nitroguanidine

Crystallographic Analysis and Solid-State Structure Elucidation.

Crystallographic studies are fundamental to understanding the precise three-dimensional arrangement of atoms and molecules in the solid state. For nitroguanidine (B56551) derivatives, these analyses provide critical insights into bond lengths, angles, and intermolecular forces that govern their physical properties.

Single Crystal X-ray Diffraction Studies of Nitroguanidine Derivatives.

Single crystal X-ray diffraction is the definitive method for determining molecular structure. Studies on the parent compound, nitroguanidine (NQ), have been conducted to refine its crystal and molecular structure with high precision. dtic.mil These investigations reveal that the molecule is planar, a key feature that is expected to be largely retained in its N,N-dimethyl derivative. mst.edu The substitution of two methyl groups on one of the terminal nitrogen atoms influences crystal packing but generally does not alter the fundamental planarity of the core guanidinium-nitroimine framework.

In crystalline nitroguanidine, the C-N bonds within the guanidine (B92328) moiety exhibit significant pi-electron delocalization. dtic.mil The imino C=N bond is typically found to be around 1.372(2) Å, while the amino C-N single bonds are slightly shorter than a typical single bond, indicating partial double bond character. dtic.mil The N-NO₂ bond length is approximately 1.334(2) Å, which is intermediate between a standard N-N single bond (around 1.44 Å) and an N=N double bond (around 1.25 Å), suggesting delocalization of electrons into the nitro group. dtic.mil For N,N-dimethyl-N'-nitroguanidine, similar bond characteristics are anticipated, with minor variations due to the electronic effects of the dimethylamino group.

| Parameter | Typical Value (Å or °) | Reference |

|---|---|---|

| C=N (imino) Bond Length | ~1.372 Å | dtic.mil |

| N-N (nitro) Bond Length | ~1.334 Å | dtic.mil |

| Molecular Geometry | Planar | mst.edu |

Investigation of Molecular Conformation and Crystal Packing in Related Nitroguanidine Systems.

The molecular conformation of nitroguanidine and its derivatives is predominantly planar. dtic.milmst.edu This planarity arises from the sp² hybridization of the central carbon and the nitrogen atoms of the guanidine group, which facilitates electron delocalization across the molecule. In the solid state, the crystal packing of these compounds is heavily influenced by intermolecular hydrogen bonding. For the parent nitroguanidine, extensive networks of hydrogen bonds exist between the amino and imino groups of adjacent molecules.

High-Resolution Spectroscopic Techniques for Structural Confirmation and Analysis.

Spectroscopic methods are essential for confirming the structure of newly synthesized compounds and for analyzing their purity and behavior in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomerism and Bonding Characterization.

NMR spectroscopy is a powerful tool for probing the electronic environment of nuclei such as ¹H, ¹³C, and ¹⁵N. For nitroguanidine and its derivatives, NMR has been crucial in confirming that they exist exclusively in the nitroimine tautomeric form, rather than the alternative nitroamine form, in both solution and the solid state. wikipedia.org

For this compound, the ¹H NMR spectrum is expected to show a characteristic signal for the two methyl groups. Due to restricted rotation around the C–N(CH₃)₂ bond, caused by its partial double-bond character, the two methyl groups can be chemically non-equivalent, potentially giving rise to two distinct singlets at lower temperatures. As the temperature increases, rotation becomes faster on the NMR timescale, leading to the coalescence of these signals into a single, time-averaged peak. montana.edu The ¹³C NMR spectrum would show distinct resonances for the methyl carbons and the central guanidine carbon. ¹⁵N NMR spectroscopy provides further insight, with characteristic chemical shifts for the different nitrogen environments (dimethylamino, imino, and nitro) that help to confirm the nitroimine structure. researchgate.netrsc.org

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | -N(CH₃)₂ | ~3.0 | May split into two signals at low temperature. montana.edu |

| ¹³C | -N(CH₃)₂ | ~35-40 | Position depends on solvent and temperature. |

| ¹³C | C=N | ~160 | Characteristic of a guanidine carbon. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Real-Time Reaction Monitoring and Functional Group Analysis.

FTIR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The nitro group (NO₂) has two strong, characteristic stretching vibrations: an asymmetric stretch typically found between 1500 and 1550 cm⁻¹ and a symmetric stretch between 1300 and 1350 cm⁻¹. spectroscopyonline.com These intense peaks are a clear diagnostic marker for nitro compounds. spectroscopyonline.com

Other key vibrations for this compound include the N-H stretching of the remaining amino group, the C=N imine stretch, and C-H stretches of the methyl groups. The presence and position of these bands provide a molecular fingerprint that confirms the compound's identity. FTIR can also be employed for real-time monitoring of chemical reactions, allowing researchers to track the formation of the product or the disappearance of reactants by observing changes in the intensity of their characteristic absorption bands. researchgate.net

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Asymmetric Stretch | -NO₂ | 1500 - 1550 | spectroscopyonline.com |

| Symmetric Stretch | -NO₂ | 1300 - 1350 | spectroscopyonline.com |

| Stretch | N-H | 3200 - 3400 | |

| Stretch | C=N | 1600 - 1650 | |

| Stretch | C-H (methyl) | 2850 - 3000 |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Identification and Purity Assessment.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For this compound, the molecular ion peak would be observed, confirming its molecular weight. The fragmentation pattern can provide further structural information.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is particularly useful for the analysis of nitroguanidine compounds, which can be challenging to analyze by gas chromatography due to their low volatility and thermal lability. unimi.it LC-MS provides a highly sensitive and selective method for detecting and quantifying this compound, making it ideal for assessing the purity of a synthesized sample. dtic.milnih.gov The method can separate the target compound from starting materials, by-products, and other impurities, which are then individually identified by the mass spectrometer. dtic.milresearchgate.net This is critical for ensuring the quality and consistency of the material.

Theoretical and Computational Investigations of N,n Dimethyl N Nitroguanidine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations have been instrumental in understanding the intrinsic properties of N,N-dimethyl-N'-nitroguanidine at the molecular level. These computational approaches offer a detailed picture of the molecule's geometry, conformational preferences, and electronic landscape.

Density Functional Theory (DFT) Studies on Conformational Preferences and Electronic States

Density Functional Theory (DFT) has been widely applied to investigate the conformational preferences and electronic states of nitroguanidine (B56551) and its derivatives. nih.govresearchgate.netnih.gov For substituted nitroguanidines, DFT calculations help in determining the most stable tautomeric and conformational forms by comparing their relative energies. nih.govresearchgate.net These studies involve optimizing the molecular geometry to find the lowest energy structures and performing frequency calculations to confirm them as true minima on the potential energy surface.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also determined using DFT. researchgate.netnih.gov The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. Molecular electrostatic potential (MEP) maps, generated through DFT calculations, are used to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Representative Data from DFT Studies on Nitroguanidine Derivatives

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | Varies with substituent | Indicates chemical reactivity and stability. researchgate.netnih.gov |

| Dipole Moment | Dependent on conformation | Influences intermolecular interactions and solubility. researchgate.net |

Note: The values in this table are illustrative and depend on the specific derivative and level of theory used.

Ab Initio Calculations for High-Accuracy Molecular Geometry and Energy Landscapes

For a more precise determination of molecular geometry and energy landscapes, high-level ab initio calculations are employed. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) provide a more accurate description of electron correlation effects compared to standard DFT functionals. nih.gov These calculations are crucial for obtaining reliable bond lengths, bond angles, and dihedral angles, which can be compared with experimental data where available.

Ab initio methods are also used to explore the potential energy surface of the molecule, identifying various local minima (conformers) and the transition states that connect them. nih.gov This allows for a detailed understanding of the molecule's flexibility and the energy barriers associated with conformational changes. Such studies have been performed on related molecules like nitrosoguanidine (B1196799) and guanine (B1146940) tautomers to elucidate their complex energy landscapes. nih.govnih.gov

Mechanistic Modeling of Chemical Reaction Pathways

Computational modeling plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. These studies provide insights into reaction pathways, transition state structures, and reaction kinetics.

Computational Elucidation of Alkylation Mechanisms and Transition State Structures

The alkylation of guanidine (B92328) derivatives is a fundamental reaction in their synthesis and functionalization. Computational studies can model the reaction pathway of alkylation, identifying the key intermediates and transition states. By calculating the activation energies associated with different possible mechanisms, the most favorable reaction pathway can be determined.

While specific studies on the alkylation of this compound are not extensively documented in the provided context, the principles of mechanistic elucidation through computational chemistry are well-established. For instance, studies on the binding of N-alkyl-N'-hydroxyguanidine to enzymes have utilized computational methods to understand the interactions and binding modes of alkylated guanidines. nih.gov Similar approaches can be applied to model the alkylation process in a synthetic context, providing insights into the stereochemistry and regioselectivity of the reaction.

Kinetic Modeling and Optimization Strategies in Synthetic Processes

Kinetic modeling is a powerful tool for understanding and optimizing the synthesis of nitroguanidine derivatives. A recent study on the nitration of O-methylisouronium sulfate (B86663) to produce a nitroguanidine intermediate highlights the application of this approach. beilstein-archives.orgbeilstein-journals.org By developing a kinetic model based on experimental data, the influence of various reaction parameters such as temperature, reactant concentrations, and residence time on the reaction rate and product yield can be quantified. beilstein-journals.org

This kinetic model can then be used to simulate the reaction under different conditions, allowing for the in-silico optimization of the synthetic process to maximize conversion and selectivity. beilstein-journals.org The activation energy and pre-exponential factor for the reaction can also be determined from the kinetic model, providing fundamental insights into the reaction's kinetics. beilstein-archives.org

Structure-Reactivity and Structure-Property Relationships (Theoretical)

Theoretical studies are crucial for establishing relationships between the molecular structure of this compound and its reactivity and properties. These relationships are vital for the rational design of new energetic materials with desired characteristics.

Computational methods are used to predict various properties of energetic materials, including their explosive performance. For nitroguanidine derivatives, DFT calculations can be used to estimate properties such as density, heat of formation, and detonation velocity and pressure. nih.gov By systematically modifying the molecular structure and calculating these properties, quantitative structure-property relationships (QSPR) can be developed.

The electronic structure of the molecule, as described by quantum chemical calculations, is directly linked to its reactivity. For example, the HOMO-LUMO gap and the molecular electrostatic potential can be used to predict the sensitivity and reactivity of the compound. nih.gov Theoretical studies have shown that factors such as N···O interactions and oxygen balance are significant in determining the sensitivity and detonation properties of amino nitroguanidine-based energetic complexes. nih.gov These theoretical insights guide the synthesis of new derivatives with improved performance and safety profiles.

Topological Analysis of Electron Density Function (e.g., Bader's Atoms in Molecules (AIM) Theory)

The analysis focuses on identifying critical points in the electron density, particularly bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms. The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bonds.

For this compound, an AIM analysis would involve calculating key topological parameters at the BCP of each bond (e.g., C-N, N-N, N=O). These parameters include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; higher values typically indicate stronger bonds.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). Negative values are characteristic of covalent bonds (shared interactions), while positive values are typical for ionic bonds, hydrogen bonds, and van der Waals interactions (closed-shell interactions).

Ellipticity (ε) : This parameter measures the extent to which the electron density is preferentially accumulated in a particular plane. For a cylindrical bond, ε is zero. A non-zero value indicates π-character, suggesting a double or triple bond.

In a hypothetical AIM analysis of this compound, one would expect the N=O bonds of the nitro group to exhibit high ρ(r) and negative ∇²ρ(r) values, characteristic of strong covalent interactions with significant π-character (high ellipticity). The various C-N and N-N single bonds would show lower ρ(r) values compared to the double bonds. The nature of the bonding within the guanidine core could be elucidated by comparing the ρ(r) and ∇²ρ(r) values for the different N-C bonds, providing insight into the delocalization of electrons in this part of the molecule.

| Bond | Expected Electron Density (ρ(r)) | Expected Laplacian (∇²ρ(r)) | Expected Nature of Interaction |

|---|---|---|---|

| N=O (nitro group) | High | Negative | Covalent, shared interaction with π-character |

| N-NO₂ | Moderate | Negative | Covalent, shared interaction |

| C-N (guanidine core) | Moderate | Negative | Covalent, potentially with some delocalization |

| C-N (dimethylamino) | Moderate | Negative | Covalent, shared interaction |

Prediction of Reactivity Preferences via Molecular Electrostatic Potential (MEP) Mapping

While specific studies detailing the Molecular Electrostatic Potential (MEP) map of this compound are scarce, the principles of MEP analysis allow for a reliable prediction of its reactivity features. MEP is a valuable tool in computational chemistry for understanding and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution.

The MEP map is color-coded to indicate different regions of electrostatic potential:

Red : Regions of most negative electrostatic potential, indicating an excess of electrons. These areas are susceptible to electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating a deficiency of electrons. These areas are favorable for nucleophilic attack.

Green/Yellow : Regions of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show distinct regions of positive and negative potential. The oxygen atoms of the nitro group (NO₂) are highly electronegative and would therefore create a region of strong negative potential (red). This area would be the primary site for interactions with electrophiles or positive centers.

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Oxygen atoms of the nitro group | Strongly negative | Red | Susceptible to electrophilic attack; site for hydrogen bonding |

| Hydrogen atoms of methyl groups | Positive | Blue | Potential site for weak nucleophilic interactions |

| Guanidine core (around the central carbon) | Intermediate to slightly positive | Green/Yellow/Light Blue | Influences overall molecular polarity and interaction sites |

Computational Studies on Intramolecular Charge Transfer Characteristics

Specific computational studies on the intramolecular charge transfer (ICT) characteristics of this compound are not prominently featured in the available scientific literature. However, the molecular structure, which contains both electron-donating (dimethylamino group) and electron-withdrawing (nitro group) moieties, suggests that ICT is a plausible and important electronic process within this molecule.

Intramolecular charge transfer is the process where an electron is transferred from an electron-donor part of a molecule to an electron-acceptor part, often upon photoexcitation. This process is fundamental in many areas of chemistry and biology. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are commonly employed to study the nature of electronic transitions and to quantify the extent of charge transfer.

A computational study of this compound would likely focus on the following aspects:

Frontier Molecular Orbitals : Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide initial insights into ICT. For a molecule with ICT character, the HOMO is typically localized on the electron-donating group, while the LUMO is localized on the electron-withdrawing group. In this compound, the dimethylamino group would be the primary contributor to the HOMO, and the nitroguanidine moiety, particularly the nitro group, would dominate the LUMO.

Electronic Transitions : TD-DFT calculations would be used to simulate the electronic absorption spectrum and to characterize the nature of the excited states. The transitions would be analyzed in terms of the orbitals involved. A transition from a HOMO localized on the donor to a LUMO localized on the acceptor would be indicative of a charge-transfer excitation.

Charge Density Difference : To visualize and quantify the charge transfer, the difference in electron density between the ground and excited states can be calculated. This would show the regions of electron density depletion (around the donor) and accumulation (around the acceptor) upon excitation.

The presence of a flexible guanidine linker between the donor and acceptor groups could also lead to interesting photophysical phenomena, such as the formation of a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor groups twist relative to each other in the excited state. This is a common phenomenon in donor-π-acceptor systems.

| Property | Expected Computational Finding |

|---|---|

| HOMO Localization | Primarily on the N,N-dimethylamino group (electron donor) |

| LUMO Localization | Primarily on the N'-nitroguanidine moiety (electron acceptor) |

| Lowest Energy Electronic Transition | Likely to have significant HOMO-LUMO character, indicating a charge-transfer transition |

| Excited State Dipole Moment | Expected to be significantly larger than the ground state dipole moment due to charge separation |

Applications and Synthetic Utility of N,n Dimethyl N Nitroguanidine

Role as a Key Synthetic Intermediate in Organic Chemistry

N,N-dimethyl-N'-nitroguanidine is a valuable intermediate in organic synthesis due to the reactive nature of its functional groups. The guanidine (B92328) core, substituted with a nitro group, provides multiple sites for chemical modification, making it a versatile precursor for the synthesis of a wide array of more complex molecules.

The presence of the nitroguanidine (B56551) moiety allows for various chemical transformations. For instance, the nitro group can be reduced to an amino group, opening pathways to different classes of compounds. Furthermore, the guanidine nitrogen atoms can participate in cyclization reactions to form heterocyclic systems, which are prevalent in many biologically active molecules.

A common synthetic route to produce this compound involves a two-step process. The first step is the synthesis of N-methyl-N'-nitroguanidine from the reaction of nitroguanidine with methylamine. This is followed by a subsequent methylation step to yield the final N,N-dimethylated product. This method is often favored for its mild reaction conditions and the ability to produce a high-purity product.

Utilization in the Synthesis of Agrochemicals (e.g., Insecticides, Neonicotinoids)

One of the most significant applications of this compound is its role as a key intermediate in the production of agrochemicals, particularly neonicotinoid insecticides. nih.govresearchgate.net Neonicotinoids are a class of neuro-active insecticides that are highly effective against a broad spectrum of sucking and chewing insects. beebettercertified.org

The nitroguanidine functional group is a common feature in the chemical structure of first-generation neonicotinoids such as imidacloprid (B1192907), thiamethoxam (B1682794), and clothianidin. nih.gov this compound serves as a precursor for constructing the core structure of these insecticides. For example, in the synthesis of clothianidin, a substituted nitroguanidine is a central component. researchgate.net

The synthesis of these insecticides often involves the reaction of a substituted nitroguanidine intermediate with other heterocyclic building blocks. The versatility of this compound allows for the introduction of various substituents, enabling the fine-tuning of the insecticidal activity and selectivity of the final product.

Below is a table summarizing the role of nitroguanidine intermediates in the synthesis of select neonicotinoid insecticides:

| Neonicotinoid Insecticide | Role of Nitroguanidine Intermediate |

| Imidacloprid | Forms the core structure of the molecule. |

| Thiamethoxam | A key building block in the synthesis of the thiamethoxam molecule. |

| Clothianidin | N-methyl-N'-nitroguanidine is a precursor in a multi-step synthesis. researchgate.net |

| Dinotefuran | A nitroguanidine derivative is a central component of its structure. nih.gov |

Intermediate in the Development of Complex Nitrogen-Containing Organic Compounds

Beyond its application in agrochemicals, this compound is an important intermediate for the synthesis of a variety of complex nitrogen-containing organic compounds. The high nitrogen content and the presence of multiple reactive sites make it a suitable starting material for building intricate molecular architectures.

The guanidine group can act as a precursor for the formation of various heterocyclic rings, such as triazines, pyrimidines, and imidazoles. These heterocyclic systems are fundamental components of many pharmaceuticals, dyes, and other functional organic materials. For instance, the reaction of N-methyl-N'-nitroguanidine can lead to the formation of 3-methyl-4-nitroimino-tetrahydro-1,3,5-oxadiazine through a Mannich-type reaction. researchgate.net

The ability to introduce different substituents onto the guanidine nitrogen atoms provides a straightforward way to create libraries of diverse compounds for screening in drug discovery and materials science. The reactivity of the nitro group also allows for further functionalization, expanding the range of accessible molecular structures.

Application in Coordination Chemistry as a Ligand for Metal Complexes

While less common than its use in organic synthesis, this compound and related nitroguanidine derivatives can function as ligands in coordination chemistry, forming complexes with various metal ions. The nitrogen atoms of the guanidine moiety and the oxygen atoms of the nitro group can act as donor sites, allowing the molecule to coordinate to metal centers in different modes.

The coordination chemistry of N-donor ligands is a vast and well-studied area, with applications in catalysis, materials science, and bioinorganic chemistry. mdpi.comresearchgate.net Although specific studies focusing solely on this compound as a ligand are not extensively reported, the coordination behavior of the closely related nitrosoguanidine (B1196799) has been investigated. For example, nitrosoguanidine is known to form complexes with transition metals like nickel(II) and copper(II). missouri.edu This suggests that this compound could also form stable metal complexes.

The potential coordination modes of this compound could include monodentate coordination through one of the nitrogen atoms or bidentate chelation involving both a nitrogen and an oxygen atom. The nature of the metal ion and the reaction conditions would influence the resulting coordination geometry and the properties of the metal complex.

Function as a Reducing Agent in Select Redox Transformations

There is limited direct evidence in the reviewed literature to suggest that this compound itself functions as a conventional reducing agent in select redox transformations. However, the reduction of the nitro group within nitroguanidine compounds is a known chemical transformation. For example, the parent nitroguanidine can be reduced to nitrosoguanidine. missouri.edu This transformation implies that the nitroguanidine moiety can accept electrons, which is the opposite of the behavior of a reducing agent.

In the context of the metabolism of neonicotinoid insecticides, the nitroguanidine group can undergo reduction. nih.gov For instance, the nitro group of imidacloprid can be reduced to a nitrosoguanidine and further to an aminoguanidine (B1677879). This metabolic reduction is an important detoxification pathway in some organisms.

It is important to distinguish between the compound itself acting as a reducing agent (donating electrons) and the functional groups within the compound undergoing reduction (accepting electrons). Based on the available information, the primary role of the nitroguanidine group in redox reactions appears to be as an electron acceptor.

Future Directions and Emerging Research Avenues for N,n Dimethyl N Nitroguanidine

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of nitroguanidine (B56551) and its derivatives often involves harsh conditions and hazardous reagents, such as the nitration of guanidinium (B1211019) nitrate (B79036) with concentrated sulfuric acid. wikipedia.org Recognizing the environmental and safety concerns associated with these methods, a key area of future research is the development of novel and sustainable synthetic routes. This aligns with the broader principles of green chemistry, which prioritize waste reduction, the use of less hazardous substances, and improved energy efficiency. rasayanjournal.co.inijpdd.orgijpdd.org

Emerging strategies are focused on several key areas:

Catalytic Processes: The use of solid acid catalysts or other heterogeneous catalysts could replace corrosive liquid acids, simplifying product separation and catalyst recycling.

Alternative Solvents: Research into using safer, more environmentally benign solvents, such as ionic liquids or solvent-free reaction conditions (e.g., ball milling), can significantly reduce the environmental impact of the synthesis. rasayanjournal.co.in

Continuous Flow Synthesis: Moving from batch to continuous flow processing offers substantial advantages in safety, scalability, and process control. Recent studies on related compounds, such as the continuous flow synthesis of N,O-dimethyl-N'-nitroisourea monitored by inline FTIR, have demonstrated the potential for this technology to improve reaction efficiency and yield. chemrxiv.org This approach allows for precise control over reaction parameters like temperature and residence time, minimizing byproduct formation. chemrxiv.org

Table 1: Comparison of Synthetic Methodologies for Nitroguanidine Derivatives

| Methodology | Traditional Approach | Emerging Sustainable Approach |

|---|---|---|

| Reagents | Concentrated H₂SO₄, Guanidinium Nitrate wikipedia.org | Heterogeneous Catalysts, Safer Nitrating Agents |

| Solvents | Often requires strong acids as the medium | Ionic Liquids, Water, Solvent-Free Conditions rasayanjournal.co.in |

| Process Type | Batch Processing | Continuous Flow Synthesis chemrxiv.org |

| Key Advantages | Established, high-throughput | Improved Safety, Reduced Waste, Higher Efficiency, Better Control rasayanjournal.co.inchemrxiv.org |

| Challenges | Hazardous waste, safety risks, corrosion | Catalyst development and cost, process optimization |

Advanced Mechanistic Investigations via In Situ Spectroscopy and Complementary Theoretical Chemistry

A thorough understanding of the reaction mechanism is fundamental to optimizing any chemical synthesis. For N,N-dimethyl-N'-nitroguanidine, future research will increasingly employ advanced analytical and computational techniques to elucidate the intricate steps of its formation.

In Situ Spectroscopic Monitoring: Techniques such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for real-time monitoring of reactant consumption and product formation directly within the reaction vessel. This provides invaluable data on reaction kinetics, the presence of transient intermediates, and the influence of various parameters on the reaction pathway. The successful use of inline FTIR in studying the synthesis of related isoureas highlights the power of this approach. chemrxiv.org

Theoretical and Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surface of a reaction. These calculations can be used to model the structures of reactants, transition states, and products, thereby predicting the most likely reaction mechanism. rsc.orgnih.gov For instance, computational studies have been instrumental in understanding the formation mechanisms of N-nitrosodimethylamine (NDMA) during water treatment, a process that shares some chemical similarities with nitroguanidine synthesis. nih.govnih.gov Such theoretical investigations can predict bond formations and cleavages, activation energies, and the thermodynamic feasibility of different pathways, providing insights that are often difficult to obtain through experimentation alone. dtic.milmst.edu

Combining in situ experimental data with theoretical calculations provides a synergistic approach, where computational models can be validated against real-world observations, leading to a more complete and accurate picture of the reaction mechanism.

Exploration of this compound as a Precursor for Advanced Materials and Catalysts

Beyond its established role in agriculture, the unique molecular structure of this compound—characterized by a high nitrogen content and a reactive nitroimino group—makes it an attractive precursor for a variety of advanced materials.

Nitrogen-Rich Materials: The compound can serve as a building block for synthesizing novel nitrogen-rich energetic materials or gas-generating agents. Nitroguanidine itself is a well-known component in propellants due to its high nitrogen content, which produces a large volume of gas upon decomposition while having a relatively low flame temperature. wikipedia.org Derivatives like this compound could be used to synthesize more complex, high-energy-density materials. researchgate.net

Precursor for Heterocyclic Compounds: The guanidine (B92328) core is a versatile scaffold for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. smolecule.com

Catalyst Development: The nitrogen atoms in the guanidine structure can act as ligands, coordinating with metal centers to form novel catalysts. For example, nickel-based catalysts have been developed for N-N coupling reactions to synthesize hydrazides, demonstrating the utility of nitrogen-containing ligands in catalysis. nih.gov There is potential to explore the use of this compound or its derivatives in creating catalysts for various organic transformations. It could also be a precursor for nitrogen-doped carbon materials, which have shown promise in electrocatalysis.

Integration of Machine Learning and Artificial Intelligence in Reaction Optimization and Chemical Discovery

Reaction Optimization: Traditional reaction optimization is often a laborious "trial-and-error" process. technologynetworks.com Machine learning algorithms, such as Bayesian optimization, can intelligently navigate the complex parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading, residence time) to rapidly identify the optimal conditions for maximizing yield and minimizing impurities. researchgate.netnih.gov This data-driven approach requires significantly fewer experiments than traditional methods. chemrxiv.org A recent study on a related compound demonstrated that a Bayesian optimization method achieved optimal conditions in just 20 experiments, a task that would be far more laborious using conventional kinetic modeling. chemrxiv.org

Discovery of New Materials: AI is poised to accelerate the discovery of new materials by predicting their properties before they are ever synthesized. nvidia.comyoutube.com By training models on large datasets of known molecules and their properties, AI can screen virtual libraries of millions of potential compounds derived from precursors like this compound. nih.gov This allows researchers to identify promising candidates for specific applications, such as new energetic materials or catalysts, and prioritize them for experimental validation. technologynetworks.comnih.gov This synergy between AI-driven prediction and high-throughput experimentation is set to redefine the discovery cycle in chemistry. researchgate.netchemrxiv.orgchemrxiv.org

Table 2: Application of AI/ML in this compound Research

| Application Area | Technique | Objective and Potential Impact |

|---|---|---|

| Synthesis Optimization | Bayesian Optimization, Reinforcement Learning | Rapidly identify optimal reaction conditions (temperature, pressure, concentrations) to maximize yield and purity with minimal experiments. researchgate.netchemrxiv.org |

| Mechanistic Insight | Analysis of In Situ Spectroscopic Data | Identify key intermediates and transition states from complex real-time reaction data, complementing theoretical calculations. |

| New Material Discovery | Generative Models, Property Prediction | Design and screen novel molecules based on the this compound scaffold for desired properties (e.g., energy density, catalytic activity). nih.govnvidia.com |

| Process Scaling | Predictive Modeling | Model and predict the performance of a reaction at industrial scale, facilitating a smoother transition from lab to production. |

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N,N-dimethyl-N'-nitroguanidine?

- Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nitration of guanidine derivatives followed by alkylation. Key steps include:

- Nitration : Controlled introduction of the nitro group to the guanidine backbone under acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration.

- Alkylation : Reaction with dimethylamine or methyl halides to install the dimethylamino group.

- Purification : Chromatography (e.g., silica gel or HPLC) or recrystallization to isolate the product.

- Challenges: Competing side reactions (e.g., over-alkylation) and ensuring regioselectivity in nitration. Reaction conditions (temperature, solvent polarity) must be tightly controlled .

Q. Which analytical techniques are critical for confirming the structure and purity of This compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and molecular symmetry.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitro group at ~1550 cm⁻¹).

- HPLC : Quantifies purity (>95% required for biological studies).

- Data Interpretation: Cross-referencing spectral data with computational models (e.g., DFT calculations) enhances accuracy .

Q. What are the primary physicochemical properties influencing its solubility and reactivity?

- Key Properties:

- Polarity : The nitro group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO).

- pKa : The dimethylamino group (pKa ~10–11) and nitro group (electron-withdrawing) influence protonation states and reactivity in aqueous media.

- Thermal Stability : Decomposition above 150°C requires careful handling during high-temperature reactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for This compound derivatives in multi-step syntheses?

- Methodological Answer:

- Catalyst Screening : Transition metals (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) can improve nitration/alkylation efficiency.

- Solvent Selection : Polar solvents (e.g., acetonitrile) stabilize intermediates, while non-polar solvents (e.g., toluene) minimize side reactions.

- In Situ Monitoring : Real-time techniques like FTIR or Raman spectroscopy track reaction progress to optimize quenching times.

- Case Study: Evidence from nitroguanidine derivatives shows 20–30% yield improvements via flow chemistry systems .

Q. What experimental strategies address contradictions in stability data for This compound under varying pH conditions?

- Methodological Answer:

- Accelerated Stability Studies : Expose the compound to buffered solutions (pH 3–11) at elevated temperatures (40–60°C) and monitor degradation via HPLC.

- Degradation Pathway Analysis : LC-MS identifies breakdown products (e.g., demethylated or denitrated species).

- Statistical Validation : Use ANOVA to assess significance of pH-dependent degradation rates.

Q. How does This compound interact with biological targets, and how can researchers validate its mechanism of action?

- Methodological Answer:

- Target Identification : Use affinity chromatography or proteomics to isolate binding proteins (e.g., enzymes in nitric oxide pathways).

- Kinetic Assays : Measure IC₅₀ values via enzymatic inhibition assays (e.g., NADPH oxidase).

- Computational Docking : Molecular dynamics simulations predict binding modes with active sites.

Q. What are the best practices for resolving discrepancies in spectral data during structural elucidation?

- Methodological Answer:

- Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography, and IR to resolve ambiguities.

- Isotopic Labeling : ¹⁵N-labeled analogs clarify nitrogen environments in complex spectra.

- Collaborative Analysis : Peer review with computational chemists ensures accurate assignments.

- Example: Evidence from pyridine-substituted nitroguanidines highlights the role of 2D NMR (e.g., HSQC, HMBC) in confirming regiochemistry .

Tables for Key Data

Table 1 : Physicochemical Properties of This compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₃H₈N₄O₂ | |

| Molecular Weight | 132.12 g/mol | |

| Solubility (25°C) | 25 mg/mL in DMSO | |

| Thermal Decomposition | >150°C (exothermic) |

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| N-Methyl-N'-nitroguanidine | Incomplete alkylation | Excess methylating agent, reflux |

| Denitrated derivative | Acidic degradation | Neutralize post-reaction promptly |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.